S-Adenosylethionine

Description

Contextualizing S-Adenosylethionine within Sulfur Amino Acid Metabolism

The metabolism of sulfur-containing amino acids is central to cellular function, with the methionine cycle at its core. physiology.org In this cycle, the essential amino acid L-methionine is converted into the high-energy compound S-Adenosylmethionine (SAM) in a reaction that consumes a molecule of adenosine (B11128) triphosphate (ATP). wikipedia.orgnih.gov This enzymatic synthesis is catalyzed by methionine adenosyltransferase (MAT), also known as S-adenosylmethionine synthetase. nih.govwikipedia.org

SAM is the principal biological methyl donor, involved in the methylation of a vast array of molecules including DNA, RNA, proteins, and lipids. wikipedia.orgmdpi.com After donating its methyl group in reactions catalyzed by methyltransferases, SAM is converted to S-adenosylhomocysteine (SAH). wikipedia.org SAH is then hydrolyzed to homocysteine and adenosine, and the homocysteine can be remethylated to regenerate methionine, thus completing the cycle. wikipedia.org

This compound (SAE) is introduced into this metabolic context through the non-proteinogenic amino acid ethionine, an analog of methionine where the terminal methyl group is replaced by an ethyl group. liverpool.ac.uknih.gov Ethionine acts as a substrate for methionine adenosyltransferase (MAT), which catalyzes its reaction with ATP to form SAE. pnas.orgpnas.orgnih.gov Once formed, SAE can act as a competitor to SAM. pnas.org Because the ethyl group is transferred much less efficiently than the methyl group, or not at all by many enzymes, SAE is considered a nonmetabolizable or slowly metabolized analog of SAM, capable of disrupting the normal flow of methylation and other SAM-dependent pathways. nih.gov

Table 1: Comparison of Key Compounds in Sulfur Amino Acid Metabolism

| Compound | Chemical Distinction | Primary Role in Metabolism |

| L-Methionine | Essential sulfur-containing amino acid with a methyl thioether group. | Building block for proteins and precursor for SAM synthesis. wikipedia.orgnih.gov |

| Ethionine | An analog of methionine with an ethyl group instead of a methyl group. | A methionine antagonist; acts as a substrate for MAT to produce SAE. liverpool.ac.ukpnas.org |

| S-Adenosylmethionine (SAM) | An activated sulfonium (B1226848) compound formed from methionine and ATP. | The principal biological donor of methyl groups for transmethylation reactions. wikipedia.orgpnas.org |

| This compound (SAE) | An activated sulfonium compound formed from ethionine and ATP. | An analog and competitor of SAM used in biochemical research to probe enzyme mechanisms. nih.govpnas.org |

Historical Discoveries and Early Characterization of this compound

The discovery of S-Adenosylmethionine (SAM) by Giulio Cantoni in 1952 was a landmark in biochemistry, identifying it as the key cofactor in biological methylation. wikipedia.orgrsc.org The characterization of this compound (SAE) followed the investigation of ethionine, which was recognized as an antagonist of methionine. Researchers found that ethionine could be processed by cellular enzymes, leading to the synthesis of its adenosylated form.

Early studies confirmed that methionine adenosyltransferase (MAT) was capable of producing SAE from ethionine and ATP. pnas.org This established SAE as a direct analog of SAM, synthesized by the same enzymatic machinery. Further research focused on its purification and properties, with methods developed for its synthesis in yeast, which made the compound available for detailed biochemical investigation. asm.org These initial characterizations revealed that SAE could interact with SAM-dependent systems, often acting as an inhibitor, which paved the way for its use as a mechanistic probe. nih.govasm.org For instance, studies on the SAM transport system in Saccharomyces cerevisiae used SAE and other derivatives to understand the structural requirements for binding to the transport protein. asm.org

This compound as a Key Analog in S-Adenosylmethionine Studies

The structural similarity of this compound (SAE) to S-Adenosylmethionine (SAM) has made it an invaluable tool for investigating the function and mechanism of SAM-dependent enzymes. By substituting the natural methyl donor with an ethyl analog, researchers can probe the active sites of enzymes and dissect catalytic steps.

Structural and Mechanistic Insights into Methionine Adenosyltransferase (MAT): X-ray crystallography studies of human methionine adenosyltransferase (MATα2) have provided high-resolution views of the enzyme's active site. nih.govpnas.org The crystal structure of MATα2 in complex with SAE has been solved, revealing that SAE occupies the active site in a manner nearly identical to that of SAM. liverpool.ac.uknih.govpnas.org This finding confirms that ethionine is processed in the same catalytic site as methionine and provides a "structural movie" of the catalytic steps, enhancing the understanding of how this enzyme family functions. nih.govpnas.org

Probing Radical SAM Enzyme Mechanisms: SAE has proven particularly useful in the study of the radical SAM (RS) enzyme superfamily. annualreviews.orgwikipedia.orgnih.gov These enzymes use SAM and an iron-sulfur cluster to generate a highly reactive 5′-deoxyadenosyl radical, which initiates a vast range of biochemical reactions. wikipedia.orgnih.gov Research on the radical SAM enzyme HydG showed that SAE is a mechanistically equivalent substitute for SAM. annualreviews.org It supports the enzymatic turnover of the substrate tyrosine and forms the key organometallic intermediate known as Ω, where the adenosyl group is bonded to an iron atom of the enzyme's iron-sulfur cluster. rsc.organnualreviews.org A critical finding from these studies is that the subsequent reaction generates a trapped ethyl radical from SAE, which is significantly less reactive than the methyl radical formed from SAM photolysis. This increased stability of the radical intermediate allows for more detailed spectroscopic and mechanistic analysis of the reaction pathway. annualreviews.org

Table 2: Research Findings from Comparative Studies of SAM and SAE with Radical SAM Enzyme HydG

| Feature | With S-Adenosylmethionine (SAM) | With this compound (SAE) | Significance |

| Enzyme Compatibility | Natural substrate for HydG. annualreviews.org | Acts as a catalytically competent analog. annualreviews.org | Demonstrates the tolerance of the enzyme's active site for the ethyl-group substitution. |

| Intermediate Formation | Forms the Ω organometallic intermediate. rsc.organnualreviews.org | Also forms the Ω organometallic intermediate. annualreviews.org | Confirms that SAE follows a mechanistically equivalent pathway to SAM in the initial steps. |

| Radical Generation | Photolysis generates a highly reactive methyl radical. | Photolysis generates a less reactive, more stable ethyl radical. | The stability of the ethyl radical facilitates more detailed mechanistic and spectroscopic studies of the radical intermediate. annualreviews.org |

Structure

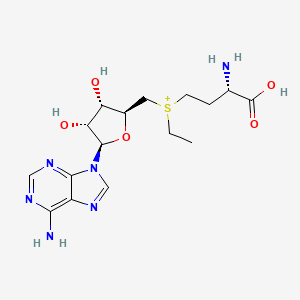

2D Structure

3D Structure

Properties

Molecular Formula |

C16H25N6O5S+ |

|---|---|

Molecular Weight |

413.5 g/mol |

IUPAC Name |

[(3S)-3-amino-3-carboxypropyl]-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-ethylsulfanium |

InChI |

InChI=1S/C16H24N6O5S/c1-2-28(4-3-8(17)16(25)26)5-9-11(23)12(24)15(27-9)22-7-21-10-13(18)19-6-20-14(10)22/h6-9,11-12,15,23-24H,2-5,17H2,1H3,(H2-,18,19,20,25,26)/p+1/t8-,9+,11+,12+,15+,28?/m0/s1 |

InChI Key |

UBQZUBPODLPCFG-PIBDHAAFSA-O |

Isomeric SMILES |

CC[S+](CC[C@@H](C(=O)O)N)C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O |

Canonical SMILES |

CC[S+](CCC(C(=O)O)N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |

Synonyms |

S-adenosylethionine |

Origin of Product |

United States |

Biosynthesis and Enzymatic Formation of S Adenosylethionine

Pathways of S-Adenosylethionine Synthesis

The synthesis of this compound occurs through a pathway analogous to the biosynthesis of S-Adenosylmethionine, utilizing Methionine Adenosyltransferase.

Role of Methionine Adenosyltransferase (MAT) in Ethionine Activation

Methionine Adenosyltransferase (MAT), also known as S-adenosylmethionine synthetase, is the enzyme responsible for catalyzing the formation of S-Adenosylmethionine (SAM) from methionine and adenosine (B11128) triphosphate (ATP). wikipedia.orgwikipedia.org This enzyme plays a crucial role in cellular metabolism as SAM is the primary methyl donor in numerous biochemical reactions. creative-enzymes.com

MAT enzymes are also capable of utilizing ethionine, an S-ethyl analog of methionine, as a substrate. pnas.orgliverpool.ac.uk In this reaction, MAT catalyzes the transfer of an adenosyl group from ATP to ethionine, leading to the formation of this compound. pnas.orgliverpool.ac.uk This process effectively activates ethionine, incorporating it into a metabolic pathway similar to the methionine cycle. The activation of ethionine by MAT is a key step in the metabolic fate of this methionine analog.

Substrate Specificity of MAT for Ethionine versus Methionine

Methionine Adenosyltransferase exhibits substrate specificity, preferentially utilizing L-methionine as its primary substrate for the synthesis of SAM. frontiersin.org However, the enzyme can also process methionine analogs, including L-ethionine. pnas.orgnih.gov

Studies have shown that the kinetic parameters for MAT can differ when using ethionine compared to methionine. For instance, in the archaeon Sulfolobus solfataricus, the MAT enzyme (sMAT) can produce this compound from L-ethionine and ATP. nih.gov While the catalytic turnover rates (kcat) for sMAT with L-methionine or L-ethionine can be similar, the proficiency with L-ethionine is reduced due to higher Km values for both L-ethionine and ATP compared to L-methionine. nih.gov This suggests that while ethionine can bind to the active site and undergo the reaction, the enzyme's affinity for ethionine is lower than for methionine. nih.gov

Research on human MAT2A and Escherichia coli MAT (eMAT) with identical active sites but different substrate specificity further highlights this. acs.org While eMAT is more specific for ATP, human MAT2A is catalytically promiscuous with various NTPs. acs.org Differences in substrate specificity between these orthologues are likely due to subtle and localized changes in the enzyme structure, rather than significant structural rearrangements. acs.orgnih.gov

Data on the kinetic parameters for MAT with methionine and ethionine can illustrate the enzyme's preference:

| Substrate | Enzyme Source | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| L-Methionine | S. solfataricus sMAT | ~10-20 | ~0.5-1.0 | ~5 x 10⁴ | nih.gov |

| L-Ethionine | S. solfataricus sMAT | Higher | Similar | Lower | nih.gov |

| L-Methionine | E. coli MAT | Varied | Varied | Varied | nih.gov |

| L-Ethionine | E. coli MAT | Varied | Varied | Varied | nih.gov |

| L-Methionine | Human MAT2A | Varied | Varied | Varied | acs.org |

| L-Ethionine | Human MAT2A | Varied | Varied | Varied | acs.org |

The ability of MAT to utilize ethionine, albeit with potentially different kinetics compared to methionine, is central to the formation of this compound.

Factors Influencing this compound Formation In Vivo and In Vitro

The formation of this compound, catalyzed by MAT, is influenced by several factors, both in living organisms (in vivo) and in laboratory settings (in vitro).

In vivo, the availability of substrates, namely ethionine and ATP, is a primary factor. The presence and concentration of ethionine, often introduced exogenously, directly impact the rate of SAE synthesis by competing with methionine for the MAT enzyme. The levels of ATP, the energy currency of the cell, also play a crucial role as ATP is a required co-substrate for the MAT reaction. wikipedia.orgproteopedia.org Cellular energy status and metabolic conditions that affect ATP production will therefore influence SAE formation.

The expression levels and activity of Methionine Adenosyltransferase itself are also critical in vivo factors. Different tissues and organisms may express varying levels and isoforms of MAT, which can affect their capacity to synthesize SAM and, consequently, SAE if ethionine is present. nih.govsigmaaldrich.com For instance, in mammals, there are different MAT isoforms (MAT I/III and MAT II) with distinct tissue distribution and regulatory properties. nih.govsigmaaldrich.com

In vitro, the factors influencing this compound formation mirror many of the in vivo conditions but are more directly controlled. Substrate concentrations (ethionine and ATP) are precisely set in the reaction mixture. Enzyme concentration and purity are also critical for determining the reaction rate. sigmaaldrich.com

Furthermore, in vitro MAT activity is dependent on the presence of specific cofactors, typically divalent metal ions such as Mg²⁺ or Co²⁺, and monovalent ions like K⁺. proteopedia.orguniprot.org These ions are essential for the proper function of the enzyme and its interaction with substrates. uniprot.org The pH and temperature of the reaction environment must also be optimized for optimal enzyme activity. frontiersin.org

Research findings often detail specific in vitro reaction conditions used to study MAT activity with various substrates, including methionine analogs. For example, studies on MAT2A activity with methionine analogs have utilized buffers at specific pH levels (e.g., pH 8.0), along with defined concentrations of KCl and MgCl₂ at a controlled temperature (e.g., 37°C). frontiersin.org Such controlled conditions are necessary to isolate and study the enzymatic reaction kinetics.

Comparative Enzymology of this compound Biosynthesis Across Organisms

Methionine Adenosyltransferase enzymes are highly conserved across diverse organisms, from bacteria to mammals, reflecting their essential role in SAM biosynthesis. creative-enzymes.comphysiology.org However, there are variations in the structure, regulation, and substrate specificity of MAT enzymes across different species.

While the fundamental mechanism of adenosyl transfer from ATP to a sulfur-containing amino acid is conserved, differences in the active site structure and dynamics can lead to variations in how effectively MAT enzymes from different organisms utilize ethionine compared to methionine. acs.orgnih.gov

Studies comparing MAT enzymes from different sources, such as human and bacterial MATs, have revealed differences in their catalytic efficiency and substrate preferences. acs.orgnih.gov These variations can be attributed to differences in amino acid sequences and structural features that influence substrate binding and catalytic turnover. nih.gov For example, while some bacterial MATs may show significant differences in catalytic efficiency for methionine analogs compared to the native substrate, others may exhibit only small differences, depending on their sequence identity to well-characterized enzymes like E. coli MAT. nih.gov

Research involving archaeal MATs, such as sMAT from Sulfolobus solfataricus, has also contributed to understanding the comparative enzymology. nih.gov These enzymes can exhibit favorable kinetic parameters for ethionine compared to other MATs, making them useful in biocatalytic applications for synthesizing ethionine-derived compounds. nih.govdechema.de

The comparative enzymology of this compound biosynthesis highlights the conserved nature of the MAT enzyme family while also revealing species-specific adaptations that influence their interaction with methionine analogs like ethionine. These differences can have implications for the metabolic processing of ethionine in different organisms.

Molecular Mechanisms of S Adenosylethionine Action and Interaction

S-Adenosylethionine as an Inhibitor of S-Adenosylmethionine-Dependent Enzymes

This compound is widely recognized for its inhibitory effects on enzymes that utilize S-adenosylmethionine (SAM) as a cofactor. Its structural similarity to SAM allows it to bind to the active sites of these enzymes, thereby interfering with their normal catalytic activity.

Competitive Inhibition Kinetics with Methyltransferases

This compound (SAE) primarily functions as a competitive inhibitor for a variety of S-adenosylmethionine (SAM)-dependent methyltransferases. cdnsciencepub.com This inhibition occurs because SAE closely mimics the structure of SAM, allowing it to bind to the SAM-binding site on the enzyme. However, due to the replacement of the methyl group with an ethyl group, SAE is often a poor substrate for the methyl transfer reaction, or the transfer occurs at a much slower rate. This binding to the active site without efficient product formation effectively blocks SAM from accessing the enzyme, thus inhibiting the methylation of the intended substrate.

Studies have demonstrated that this compound (SAE) acts as a competitive inhibitor of tRNA (transfer RNA) methylation. cdnsciencepub.com In experiments using Escherichia coli as a source of methyl-deficient tRNA and methylase enzymes, Lineweaver-Burk plots of kinetic data confirmed that the inhibition by SAE was competitive with respect to S-adenosylmethionine (SAM). cdnsciencepub.com This indicates that SAE directly competes with SAM for the active site of tRNA methyltransferases. cdnsciencepub.com The inhibitory effect of SAE has also been observed in rat liver tRNA methylases, where it was found to be an even more potent inhibitor than in the bacterial system. cdnsciencepub.com

The inhibition of tRNA methylation by SAE can have significant biological implications. tRNA methylation is crucial for the proper folding, stability, and function of tRNA molecules, which are essential for protein synthesis. researchgate.net By inhibiting this process, SAE can interfere with these vital cellular functions.

The inhibitory action of this compound (SAE) extends to a range of other S-adenosylmethionine (SAM)-dependent methyltransferases that are critical for various physiological processes. These enzymes include:

Catechol-O-methyltransferase (COMT): This enzyme is involved in the degradation of catecholamine neurotransmitters like dopamine, epinephrine (B1671497), and norepinephrine. taylorandfrancis.com Inhibition of COMT can lead to increased levels of these neurotransmitters in the synaptic cleft.

Histamine N-methyltransferase (HNMT): HNMT is a key enzyme in the metabolic inactivation of histamine, a mediator of inflammatory and allergic responses. wikipedia.org Its inhibition can modulate histamine-mediated physiological effects. portlandpress.com

Phenylethanolamine N-methyltransferase (PNMT): This enzyme catalyzes the final step in the biosynthesis of epinephrine (adrenaline) from norepinephrine. wikipedia.org Inhibition of PNMT can directly affect the production of this crucial hormone and neurotransmitter. anl.gov

The table below summarizes the inhibitory activity of SAE and related compounds on these methyltransferases. The inhibition constant (Kᵢ) is a measure of the inhibitor's potency; a lower Kᵢ value indicates a stronger inhibitor.

| Enzyme | Inhibitor | Type of Inhibition | Kᵢ Value (µM) | Organism/Tissue Source |

| tRNA Methyltransferases | This compound | Competitive | Not specified | E. coli K12W6, Rat Liver |

| Catechol-O-methyltransferase (COMT) | S-Adenosylhomocysteine | Competitive | Not specified | Not specified |

| Histamine N-methyltransferase (HNMT) | S-Adenosylhomocysteine | Competitive | Not specified | Human Skin |

| Phenylethanolamine N-methyltransferase (PNMT) | S-Deoxyadenosyl L-homocysteine | Competitive | Not specified | Not specified |

This table is based on available data and may not be exhaustive. The Kᵢ values can vary depending on the experimental conditions.

Inhibition of tRNA Methylation

Implications for Cellular Methylation Capacity

The introduction of SAE into a cellular system can lead to a state of "functional" methyl-deficiency. By competitively inhibiting methyltransferases, SAE effectively reduces the rate of SAM-dependent methylation reactions, even if the intracellular concentration of SAM itself is not depleted. This can lead to a global hypomethylation state, affecting the methylation patterns of DNA and histones, which can, in turn, alter gene expression and compromise genomic stability. mdpi.com The accumulation of the demethylated product, SAH, which is a potent product inhibitor of most methyltransferases, further exacerbates the reduction in methylation capacity. physiology.orgucla.edu

This compound as an Analog in Radical S-Adenosylmethionine (SAM) Enzyme Studies

Radical S-adenosylmethionine (SAM) enzymes constitute a large superfamily of enzymes that utilize a [4Fe-4S] cluster to reductively cleave SAM, generating a highly reactive 5'-deoxyadenosyl radical. annualreviews.orgnih.gov This radical initiates a vast array of biochemical transformations. rsc.org this compound (SAE) has proven to be a valuable tool for investigating the mechanisms of these complex enzymes. researchgate.net

Catalytic Competency of this compound in Specific Radical SAM Enzymes (e.g., HydG)

Remarkably, this compound (SAE) is not merely an inhibitor but can act as a catalytically competent analog of S-adenosylmethionine (SAM) in certain radical SAM enzymes. researchgate.net A prominent example is the enzyme HydG, which is involved in the biosynthesis of the H-cluster of [FeFe]-hydrogenases. acs.orgresearchgate.net

Studies have shown that HydG can utilize SAE in place of SAM to carry out its catalytic function. nih.gov The enzyme reacts with SAE and the substrate tyrosine to form an organometallic intermediate, similar to the reaction with SAM. researchgate.net Furthermore, photolysis of SAE bound to the [4Fe-4S] cluster of HydG generates an ethyl radical. nih.gov This ethyl radical can then participate in subsequent steps of the catalytic cycle. nih.gov The ability of SAE to functionally substitute for SAM in HydG provides researchers with a powerful probe to study the enzyme's reaction mechanism, including the nature of radical intermediates and the steps involved in the formation of complex metallocofactors. researchgate.netnih.gov

Elucidating Mechanisms of Radical SAM Enzymes using this compound

The radical S-adenosylmethionine (SAM) superfamily represents one of the largest known enzyme families, catalyzing a vast array of challenging chemical reactions. mdpi.comrsc.orgscirp.org These enzymes share a common catalytic core, featuring a [4Fe-4S] cluster that is essential for their function. mdpi.comrsc.org The canonical mechanism involves the binding of SAM to the unique iron site of the cluster. A one-electron reduction of SAM by the [4Fe-4S]¹⁺ cluster leads to the homolytic cleavage of SAM's S-C5' bond. mdpi.comresearchgate.netresearchgate.net This cleavage generates methionine and a highly reactive 5'-deoxyadenosyl radical (5'-dAdo•). mdpi.comrsc.orgresearchgate.net The 5'-dAdo• radical is a potent oxidant that initiates the catalytic cycle by abstracting a hydrogen atom from a substrate, enabling the functionalization of otherwise inert C-H bonds. rsc.orgresearchgate.net

Recent studies have refined this mechanism, revealing the formation of a transient organometallic intermediate, designated as Ω. In this intermediate, the 5'-deoxyadenosyl moiety is covalently bonded to the unique iron of the [4Fe-4S] cluster. researchgate.netacs.org The subsequent homolytic cleavage of this Fe-C bond liberates the 5'-dAdo• radical. researchgate.net

To probe these intricate mechanisms, researchers often employ substrate analogs. This compound (SAE), the ethyl analog of SAM, has proven to be a valuable tool in this regard. Research has shown that SAE can act as a mechanistically equivalent alternative to SAM for at least some radical SAM enzymes. For example, the radical SAM enzyme HydG can utilize SAE to support the enzymatic turnover of its substrate, tyrosine. Crucially, SAE was also shown to form the key organometallic intermediate Ω, similar to SAM. researchgate.net This demonstrates that the substitution of the methyl group with an ethyl group does not fundamentally alter the initial steps of radical generation, allowing SAE to be used to investigate the binding and cleavage events central to the function of radical SAM enzymes.

Perturbations of One-Carbon Metabolism by this compound Formation

The formation of this compound (SAE) from the non-proteinogenic amino acid ethionine has profound effects on one-carbon metabolism, a critical network of biochemical pathways. Ethionine acts as a substrate for methionine adenosyltransferase (MAT), the same enzyme that synthesizes S-adenosylmethionine (SAM) from methionine and ATP. nih.gov The enzymatic conversion of ethionine to SAE initiates a cascade of metabolic disturbances. nih.gov

Impact on S-Adenosylmethionine (SAM) and S-Adenosylhomocysteine (SAH) Levels

The administration of ethionine leads to a significant disruption in the homeostasis of SAM and its metabolic by-product, S-adenosylhomocysteine (SAH). The synthesis of SAE consumes the cellular pool of ATP and utilizes the enzymatic machinery normally dedicated to SAM synthesis. nih.govtandfonline.com This competitive consumption leads to a marked decrease in hepatic SAM levels. nih.govnih.gov

The ratio of SAM to SAH, often referred to as the "methylation index," is a critical determinant of cellular methylation capacity. nih.gov SAH is a potent inhibitor of most SAM-dependent methyltransferases, and its accumulation can severely impede methylation reactions. elsevier.eselsevier.esfrontiersin.org Ethionine treatment has been shown to cause a reduction in the SAM/SAH ratio. nih.gov This decrease in the methylation index signifies a reduced capacity for the cell to carry out essential methylation of substrates like DNA, proteins, and lipids. nih.govelsevier.es

| Parameter | Effect of Ethionine Administration | Research Finding |

| Cellular SAM Levels | Significant Decrease | Ethionine treatment leads to a notable reduction in the concentration of SAM. nih.gov |

| Cellular SAH Levels | Can be altered, contributing to ratio change | The formation of SAE impacts the balance of the entire methionine cycle. |

| SAM/SAH Ratio | Reduction | A lower SAM/SAH ratio, or methylation index, is observed following ethionine treatment. nih.gov |

Effects on ATP Depletion due to Ethionine Metabolism

The synthesis of this compound is an energy-intensive process that directly consumes adenosine (B11128) triphosphate (ATP). Methionine adenosyltransferase (MAT) catalyzes the reaction between ethionine and ATP to form SAE and tripolyphosphate. nih.gov The subsequent hydrolysis of tripolyphosphate further draws upon the cell's energy reserves. nih.gov

A primary and severe consequence of ethionine administration is the rapid and substantial depletion of hepatic ATP. nih.govtandfonline.com This ATP trapping occurs because SAE is a metabolically "dead-end" analog of SAM; it is not readily metabolized further, effectively sequestering the adenosine moiety derived from ATP. nih.gov Studies have demonstrated that ethionine can decrease ATP levels in the liver to as low as approximately 25% of control levels. tandfonline.com This severe energy depletion is considered a primary event that leads to the inhibition of numerous cellular processes, including protein synthesis. tandfonline.com

Modulation of Methionine Cycle and Transsulfuration Pathway

The cellular concentration of SAM is a key regulator that dictates the metabolic fate of homocysteine, a pivotal intermediate at the junction of the methionine cycle and the transsulfuration pathway. elsevier.esportlandpress.com

Methionine Cycle (Remethylation): This pathway regenerates methionine from homocysteine. It is favored when SAM levels are low, ensuring the conservation of methionine. elsevier.esportlandpress.com

Transsulfuration Pathway: This pathway irreversibly converts homocysteine to cystathionine (B15957) and subsequently to cysteine, a precursor for the major cellular antioxidant glutathione (B108866). mdpi.comcaldic.com This pathway is activated when SAM levels are high. elsevier.esportlandpress.com

SAM exerts this control by allosterically regulating key enzymes. High levels of SAM activate cystathionine β-synthase (CBS), the first enzyme of the transsulfuration pathway, while inhibiting methylenetetrahydrofolate reductase (MTHFR), an enzyme involved in the remethylation pathway. elsevier.eselsevier.esmdpi.com Conversely, low SAM levels release the inhibition on MTHFR and reduce the activation of CBS, thereby channeling homocysteine back towards methionine regeneration. elsevier.esportlandpress.com

By causing a significant decrease in hepatic SAM levels, the formation of this compound shifts this metabolic balance. nih.govpnas.org The resulting low SAM state is predicted to favor the remethylation of homocysteine to conserve methionine, at the expense of the transsulfuration pathway. portlandpress.compnas.org This would consequently reduce the flux towards cysteine and glutathione synthesis, potentially impairing the cell's antioxidant capacity. pnas.org

| Condition | Relative SAM Level | Primary Active Pathway | Key Enzyme Regulation |

| Normal/High Methionine | High | Transsulfuration | CBS activated; MTHFR inhibited elsevier.eselsevier.esmdpi.com |

| Ethionine-induced | Low | Methionine Cycle (Remethylation) | CBS activation reduced; MTHFR inhibition released elsevier.esportlandpress.compnas.org |

Biological and Pathophysiological Implications of S Adenosylethionine Mechanistic Research

Cellular and Hepatic Effects Induced by S-Adenosylethionine Formation

The formation of this compound in the liver, primarily due to exposure to ethionine, leads to a cascade of cellular and metabolic disturbances. These effects are largely attributed to SAE acting as a competitive inhibitor of SAM-dependent enzymes and depleting cellular ATP. nih.govwikipedia.org

Impaired Methylation Reactions and Consequences in Liver Models

Ethionine administration leads to a depletion of hepatic SAM and ATP, resulting in impaired methylation reactions. nih.gov This occurs because ethionine is a substrate for MAT, forming SAE, which ties up ATP and acts as a non-metabolizable analog of SAM. nih.gov The reduction in SAM levels directly impacts the activity of various methyltransferases, enzymes that utilize SAM as a methyl donor for methylating DNA, RNA, proteins, lipids, and other molecules. mdpi.comelsevier.esnih.gov

In liver models, impaired methylation can affect numerous cellular processes. For instance, DNA methylation patterns can be altered, potentially impacting gene expression. mdpi.com Protein methylation, crucial for protein function and localization, can also be disrupted. The accumulation of S-adenosylhomocysteine (SAH), the byproduct of SAM-dependent methylation, further inhibits methyltransferases, exacerbating the methylation deficit. mdpi.com

Alterations in Lipid Metabolism and Accumulation

The formation of this compound is linked to significant alterations in hepatic lipid metabolism, leading to lipid accumulation, a hallmark of fatty liver. nih.gov This is partly due to the impaired methylation of phosphatidylethanolamine (B1630911) (PE) to phosphatidylcholine (PC), a reaction catalyzed by phosphatidylethanolamine N-methyltransferase (PEMT), which requires SAM as a methyl donor. nih.govmdpi.com PC is essential for the synthesis and secretion of very low-density lipoproteins (VLDL), which transport triglycerides from the liver. mdpi.comnih.gov Reduced PC synthesis due to SAM depletion and SAE accumulation impairs VLDL secretion, leading to the retention and accumulation of triglycerides in hepatocytes. mdpi.comnih.gov

Studies in mice with reduced hepatic SAM levels have demonstrated impaired VLDL metabolism and increased liver lipid accumulation. nih.gov This lipid accumulation can progress to steatohepatitis. mdpi.com

Effects on Glucose and Glycogen (B147801) Metabolism

Ethionine administration and the subsequent formation of this compound are associated with a reduction in hepatic glucose and glycogen levels. nih.gov While the precise mechanisms are not as extensively detailed as those for methylation and lipid metabolism, the general metabolic disruption caused by ATP depletion and impaired enzyme function likely contributes to these effects. nih.govwikipedia.org The liver plays a central role in glucose homeostasis, including glycogen synthesis (glycogenesis) and breakdown (glycogenolysis), and gluconeogenesis. Interference with key metabolic pathways and energy availability due to SAE formation can disrupt these processes, leading to decreased glucose and glycogen stores.

Induction of Oxidative Stress and Related Mechanisms

This compound formation and the associated SAM depletion can contribute to oxidative stress in the liver. nih.govmdpi.com SAM is a precursor for the synthesis of cysteine, which is a rate-limiting amino acid for the synthesis of glutathione (B108866) (GSH). mdpi.comphysiology.orgnih.gov GSH is a major endogenous antioxidant that protects cells from damage by reactive oxygen species (ROS). mdpi.comnih.govgraphyonline.com Depletion of SAM impairs GSH synthesis, compromising the liver's defense against oxidative damage. mdpi.comphysiology.org

Furthermore, oxidative stress can inactivate MAT, creating a vicious cycle where reduced SAM synthesis and GSH depletion exacerbate oxidative damage. mdpi.com This can lead to lipid peroxidation and damage to cellular components. mdpi.com

This compound in Ethionine Resistance Mechanisms

Resistance to ethionine has been observed in various organisms, including the yeast Saccharomyces cerevisiae. These resistance mechanisms often involve preventing the accumulation of this compound or mitigating its effects.

Genetic and Biochemical Basis of Ethionine Resistance (e.g., in Saccharomyces cerevisiae)

In Saccharomyces cerevisiae, ethionine resistance can arise from genetic mutations that affect methionine metabolism and the formation of this compound. One significant mechanism involves alterations in methionine adenosyltransferase (MAT) activity or regulation. nih.gov Mutants with reduced levels of MAT activity under conditions of excess methionine exhibit ethionine resistance. nih.gov This reduced activity limits the conversion of ethionine to this compound, thereby preventing the accumulation of this toxic analog. nih.gov

Studies have shown that ethionine-resistant Saccharomyces cerevisiae strains accumulate significantly lower intracellular quantities of this compound compared to sensitive strains. nih.govasm.org While the mutant strains can still form this compound, their resistance appears to be linked to an increased ability to hydrolyze this compound after its synthesis or potentially detoxify ethionine before it is converted to SAE. nih.govasm.org This suggests that mechanisms beyond simply reduced synthesis contribute to resistance. The genetic basis for this resistance in some strains involves dominant mutations, such as etr2, which specifically confer resistance to ethionine inhibition. nih.govasm.org

Role of Impaired this compound Formation in Resistance

Research, particularly in microorganisms like Saccharomyces cerevisiae, has shed light on the role of impaired this compound formation in mediating resistance to ethionine. Ethionine exerts its effects by being converted to this compound, which then interferes with cellular metabolism, including the methionine cycle and methylation reactions. uni.lufishersci.ca Studies investigating ethionine-resistant mutants of Saccharomyces cerevisiae have revealed that a mechanism of resistance involves a low level of methionine adenosyltransferase (MAT) activity under various conditions. nih.gov This reduced enzyme activity leads to an inability to form large quantities of intracellular this compound from exogenous ethionine. nih.gov Consequently, the disruptive effects of this compound on cellular processes are mitigated, conferring resistance to ethionine toxicity. This highlights that the formation of this compound is crucial for ethionine to exert its biological effects, and impaired formation can be a mechanism of cellular defense or resistance.

Insights into Cellular Regulation and Disease Models (Non-Human)

The administration of ethionine and the subsequent formation of this compound have been instrumental in developing non-human animal models to study metabolic dysregulation and methylation imbalances associated with various pathologies. By interfering with the methionine cycle and SAM metabolism, ethionine provides a tool to experimentally induce conditions that mimic aspects of human diseases. uni.lu

Use of Ethionine/S-Adenosylethionine in Animal Models for Metabolic Dysregulation

Ethionine administration in animal models is a well-established method to induce metabolic dysregulation, particularly affecting liver metabolism. uni.lu Ethionine competes with methionine for MAT, leading to the synthesis of this compound and a depletion of ATP and SAM. uni.lu This depletion of SAM impairs essential methylation reactions and disrupts the methionine cycle, impacting various cellular functions. uni.lu

Experimental models utilizing ethionine include:

Liver Injury and Steatohepatitis: Ethionine-supplemented diets in rodents can cause hepatic ATP and SAM depletion, leading to lipid accumulation, oxidative stress, and liver injury, mimicking features of non-alcoholic fatty liver disease (NAFLD) and steatohepatitis. uni.lumetabolomicsworkbench.orgfishersci.fi Studies in mice lacking the liver-specific MAT1A enzyme also show reduced hepatic SAM and develop oxidative stress, steatohepatitis, and hepatocellular carcinoma (HCC), further underscoring the link between impaired SAM metabolism and liver pathology. uni.luctdbase.orgmassbank.eu

Pancreatitis: Ethionine-supplemented diets have been used to induce severe necrotizing pancreatitis in mice, a condition associated with the depletion of hepatic SAM.

Neural Tube Defects: In developing mouse embryos, ethionine has been shown to cause neural tube defects by reducing SAM levels and disrupting methylation-dependent processes, including m6A modification and Wnt/β-catenin signaling. fishersci.ca

Cardiovascular Disease: While not directly using this compound, studies in obese diabetic rat models investigating neointimal formation after balloon injury have explored the role of SAM and the SAM/SAH ratio, which can be affected by ethionine's interference with methionine metabolism. uni.lu

These models demonstrate how the metabolic consequences of ethionine, mediated in part by the formation of this compound and subsequent SAM depletion, can induce significant metabolic dysregulation in vivo, providing valuable systems for studying disease mechanisms.

Understanding Methylation Imbalance in Experimental Pathologies

A primary consequence of ethionine administration and the formation of this compound is the induction of methylation imbalance. This compound acts as a SAM analog but cannot effectively donate its ethyl group in place of a methyl group in biological methylation reactions. uni.lu Its formation consumes ATP and depletes SAM, the universal methyl donor. uni.lu This leads to a reduced SAM/SAH ratio, a key indicator of cellular methylation capacity. guidetopharmacology.org

Experimental pathologies induced by ethionine or characterized by disrupted SAM metabolism often exhibit significant alterations in methylation patterns:

Global and Gene-Specific Methylation Changes: Reduced SAM availability due to ethionine or genetic defects in SAM synthesis enzymes (like MAT1A) can lead to widespread changes in DNA, RNA, and protein methylation. fishersci.caguidetopharmacology.org These alterations can affect gene expression, genomic stability, and cellular function. guidetopharmacology.orgmetabolomicsworkbench.org

Liver Diseases: Animal models of liver injury and HCC induced by ethionine or MAT1A deficiency show altered DNA methylation patterns, contributing to disease progression. uni.luctdbase.orgfishersci.fimassbank.eu

Neural Tube Defects: Ethionine-induced neural tube defects in mice are linked to altered m6A RNA methylation, highlighting the impact on epitranscriptomic regulation. fishersci.ca

Neurological Disorders: While SAM's role in neuropsychiatric and neurodegenerative diseases is studied , experimental models involving disruption of the methionine cycle, such as the mouse model of tuberous sclerosis complex which shows reduced SAM/SAH ratio and altered methylation pathways, provide insights into how methylation imbalance contributes to neurological pathology. nih.gov

The use of ethionine and the study of this compound formation in these experimental models have been crucial for understanding how disruptions in methyl group metabolism and subsequent methylation imbalances contribute to the pathogenesis of various diseases.

Research Methodologies for Investigating S Adenosylethionine

Analytical Techniques for Detection and Quantification

Accurate detection and quantification of S-Adenosylethionine in biological samples are fundamental to understanding its presence and concentration in various contexts. Several chromatographic and mass spectrometry-based methods are employed for this purpose.

High-Performance Liquid Chromatography (HPLC) for this compound Analysis

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of this compound. HPLC methods, often coupled with various detection systems, allow for the separation and identification of SAE from complex biological matrices. Reversed-phase HPLC is a common approach, although achieving optimal separation of polar compounds like SAM and its analogs can be challenging due to short retention times. ucl.ac.uk Ion-pair chromatography can be employed in reversed-phase HPLC to improve the separation of charged molecules like SAM and potentially SAE. researchgate.net

One study describes an isocratic HPLC method capable of measuring SAM, S-adenosylhomocysteine (SAH), and SAE in a single run, addressing analytical problems related to their separation characteristics in previous methods. tandfonline.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for this compound Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) offers enhanced specificity and sensitivity for the quantification of this compound. This hyphenated technique combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry. LC-MS/MS methods allow for the precise identification and quantification of SAE even at low concentrations in biological samples such as plasma, urine, and cell lysates. mdpi.comnih.gov

LC-MS/MS methods often utilize stable isotope-labeled internal standards, such as deuterated SAM (d3-SAM) or SAH (d5-SAH), to improve accuracy and reproducibility in quantification. mdpi.comnih.govnih.gov The method involves specific ion transitions for the detection of the target analyte and its internal standard. For example, specific m/z transitions are monitored for SAM and its deuterated internal standard in plasma analysis. nih.govnih.govbasicmedicalkey.com

Data Table: Example LC-MS/MS Ion Transitions for SAM and Internal Standard

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| SAM | 399.0 [M + H]+ | 250.1 |

| d3-SAM | 402.0 [M + H]+ | 250.1 |

These methods typically involve sample preparation steps like protein precipitation or ultracentrifugation followed by chromatographic separation and detection by the mass spectrometer. nih.govnih.gov The linearity and lower limits of quantification are determined during method validation to ensure reliable results across a range of concentrations. mdpi.comnih.govnih.gov

Utility of this compound as an Internal Standard in Metabolomics

While the user prompt focuses on this compound as the subject, the provided outline mentions its utility as an internal standard in metabolomics nih.gov. However, the search results primarily discuss the use of S-adenosylmethionine (SAM) and S-adenosylhomocysteine (SAH) and their labeled isotopes as internal standards in metabolomics and LC-MS/MS analyses. mdpi.comnih.govnih.govmdpi.commasseycancercenter.orgresearchgate.net One source mentions the use of this compound (SAE) as an internal standard in LC/MS techniques for analyzing SAM and related metabolites, noting that it provided good reproducibility within runs and allowed for better signal-to-noise ratios. ucl.ac.uk This indicates that SAE can serve as a valuable internal standard in analytical methods aimed at quantifying related compounds like SAM and SAH in complex biological samples.

Experimental Models and Approaches in this compound Research

Beyond analytical quantification, understanding the biological effects of this compound requires experimental models that can mimic cellular and enzymatic processes.

In Vitro Enzyme Assays and Kinetic Studies

In vitro enzyme assays are crucial for studying the interaction of this compound with enzymes, particularly those involved in methionine metabolism and methylation. S-adenosylmethionine synthetase (MAT), the enzyme that produces SAM from methionine and ATP, is a key target for such studies, as ethionine can be converted to SAE by this enzyme. uniprot.org Kinetic studies can determine the enzyme's affinity for ethionine and the rate of SAE formation. nih.govacs.org

Enzyme-coupled continuous spectrophotometric assays can be used to quantitatively characterize S-adenosylmethionine-dependent methyltransferase activity by monitoring the production of S-adenosylhomocysteine (SAH), the demethylated product of SAM. researchgate.net While these assays primarily focus on SAM-dependent enzymes, they can be adapted to study how SAE might interact with or inhibit these enzymes. Kinetic studies on enzymes like S-adenosylmethionine decarboxylase (AdoMetDC), involved in polyamine biosynthesis, can also be relevant, especially if SAE affects this pathway. asm.org

Data Table: Example Kinetic Parameters from Enzyme Studies (Illustrative - specific SAE data not found in provided snippets)

| Enzyme | Substrate | Km (µM) | Vmax (pmol/min/mg) |

| Methionine Adenosyltransferase (Rat Liver Isozyme) mdpi.com | Methionine | ~20 | ~1500 |

| Methionine Adenosyltransferase (Rat Kidney Isozyme) mdpi.com | Methionine | ~50 | ~500 |

Cell Culture Models for Studying this compound Effects

Cell culture models provide a controlled environment to investigate the cellular effects of this compound. Various cell lines can be used depending on the research question, including liver cells, cancer cells, and other relevant cell types. oncotarget.commendelnet.czaging-us.comnih.govjcancer.org

In cell culture, researchers can expose cells to this compound and observe its impact on various cellular processes, such as cell proliferation, apoptosis, gene expression, and protein methylation. oncotarget.comjcancer.org For example, studies have used breast cancer cell lines (e.g., MDA-MB-231, Hs578T) and liver cell lines (e.g., HepG2, AML12) to study the effects of SAM, and similar approaches can be applied to SAE. oncotarget.comjcancer.org Cell culture models are also used to investigate the interplay between SAE and other metabolic pathways, such as the methionine cycle and threonine metabolism, which can influence SAM levels and methylation status. researchgate.net

Research findings from cell culture studies can include observations on changes in cell viability, alterations in the levels of specific proteins or metabolites, and modifications in cellular signaling pathways in response to SAE exposure. oncotarget.comaging-us.comjcancer.org

Genetic Modulation and Pharmacological Induction of this compound (e.g., Ethionine Treatment)

Investigating the biological roles and effects of this compound frequently involves experimental strategies to alter its intracellular concentration. These strategies primarily fall into two categories: genetic modulation of the enzymes involved in its synthesis or metabolism, and pharmacological induction, most notably through the administration of ethionine.

Pharmacological induction using ethionine is a well-established method to increase cellular this compound levels. Ethionine acts as a substrate for methionine adenosyltransferase (MAT), the enzyme responsible for synthesizing S-Adenosylmethionine from methionine and ATP nih.govoup.comproteopedia.org. When ethionine is present, MAT can utilize it to produce this compound nih.govoup.com. This process can lead to a dose and time-dependent accumulation of this compound within cells and tissues, such as observed in Friend erythroleukemic cells nih.gov.

Studies in rats and hamsters fed diets containing ethionine have demonstrated that hepatic this compound content is dependent on the level of ethionine in the diet oup.com. For instance, feeding rats 0.1% or 0.3% ethionine resulted in high levels of this compound in the liver oup.comnih.gov. Concurrently, chronic ethionine administration has been shown to suppress hepatic S-Adenosylmethionine levels oup.com.

Research has also explored the effects of combining ethionine treatment with other substances. For example, combining phenobarbital (B1680315) with ethionine in the diet of rats led to reductions in hepatic this compound content compared to ethionine feeding alone nih.gov. This suggests that the accumulation of this compound can be influenced by co-administered compounds.

Genetic modulation approaches, while often focused on manipulating S-Adenosylmethionine levels or related pathways, can indirectly impact this compound research by providing tools to study the enzymes involved in its formation. Overexpression or knockout of genes encoding methionine adenosyltransferase isoforms (such as MAT1A, MAT2A, and MAT2B in mammals, or SAM1 and SAM2 in yeast) can alter the metabolic landscape and the availability of enzymes that can process ethionine if present researchgate.netjmb.or.krelifesciences.orgnih.govportlandpress.com. Studies in yeast, for example, have utilized genetic manipulation of SAM synthetase genes to enhance S-Adenosylmethionine biosynthesis researchgate.netnih.govresearchgate.net. While these studies primarily target S-Adenosylmethionine, the enzymes involved are also relevant to this compound formation when ethionine is introduced.

Research findings using these methodologies highlight the impact of elevated this compound. For instance, ethionine-induced this compound accumulation has been implicated in altering DNA methylation patterns nih.gov. Studies investigating ethionine's effects often measure levels of this compound alongside S-Adenosylmethionine and S-Adenosylhomocysteine to understand the metabolic consequences of ethionine exposure oup.comnih.gov.

While specific detailed data tables directly quantifying this compound induction across various genetic modifications were not consistently available in the search results, studies using pharmacological induction with ethionine have provided quantitative data on this compound levels under different conditions.

| Study (Species) | Ethionine Concentration | Co-treatment | Hepatic this compound Levels | Notes | Source |

| Friend erythroleukemic cells | Varied | None | Dose and time-dependent accumulation | MAT gamma isozyme utilizes ethionine. | nih.gov |

| F344 Rats (1-6 weeks feeding) | 0.1% | None | High levels | Compared to control. | nih.gov |

| F344 Rats (1-6 weeks feeding) | 0.3% | None | High levels | Compared to control. | nih.gov |

| F344 Rats (1-6 weeks feeding) | 0.1% | 0.05% Phenobarbital | 30-50% reduction compared to 0.1% ethionine alone | Phenobarbital influences levels. | nih.gov |

| Weanling Male Rats (1-6 weeks feeding) | 0.1% | None | Dependent on diet level | Levels measured at different time points. | oup.com |

| Weanling Male Rats (1-6 weeks feeding) | 0.3% | None | Dependent on diet level | Levels measured at different time points. | oup.com |

| Male Hamsters (1-6 weeks feeding) | 0.1% | None | Dependent on diet level | Levels measured at different time points. | oup.com |

| Male Hamsters (1-6 weeks feeding) | 0.3% | None | Dependent on diet level | Levels measured at different time points. | oup.com |

| Female Hamsters (1-6 weeks feeding) | 0.1% | None | Dependent on diet level | Levels measured at different time points. | oup.com |

| Female Hamsters (1-6 weeks feeding) | 0.3% | None | Dependent on diet level | Levels measured at different time points. | oup.com |

| Adult Rat Hepatocytes (Primary Culture) | Increasing Ethionine + Adenine or Methionine | None | Alpha-form activity increased up to 5-fold, Beta-form less than twice | Isozyme-specific induction observed. | nih.gov |

This table summarizes findings related to the induction of this compound levels through ethionine treatment, illustrating the dependency on ethionine concentration, time, and the influence of other compounds. Genetic approaches primarily focus on S-Adenosylmethionine synthesis but provide a framework for understanding the enzymatic context in which this compound is formed.

Future Directions and Emerging Research Avenues for S Adenosylethionine

Elucidating Novel S-Adenosylmethionine-Specific Biochemical Interactions

Future research is increasingly aimed at identifying and characterizing novel biochemical interactions involving S-Adenosylmethionine that are not confined to its function as a methyl donor. Scientists are exploring its role as a signaling molecule and an allosteric regulator, which could influence cellular processes in previously unrecognized ways. pnas.org

Key research areas include:

Identification of New Binding Partners: Beyond the vast family of methyltransferases, researchers are searching for new proteins that bind to SAMe. rsc.org This involves exploring how SAMe might regulate the function of proteins not catalytically involved in methylation. For instance, studies on knotted methyltransferases have revealed unique binding conformations of SAMe, suggesting that protein topology can impose significant constraints on ligand binding, which may confer functional advantages. biorxiv.orgplos.org The discovery of SAMe binding to RNA riboswitches highlights its role in gene regulation at the transcriptional level, a field ripe for further exploration. plos.org

Regulatory Roles in Cellular Pathways: Evidence suggests that SAMe functions as an intracellular control switch, particularly in the liver, regulating critical hepatocyte functions such as proliferation, differentiation, and apoptosis. pnas.org Chronic deficiency of hepatic SAMe is linked to the development of steatohepatitis and hepatocellular carcinoma, indicating its crucial role in maintaining liver health. physiology.orgpnas.org Future studies will likely focus on the molecular mechanisms that underpin these regulatory functions, investigating how fluctuations in SAMe levels are sensed by the cell and translated into specific physiological responses. physiology.org

Expanded Catalytic Functions: SAMe's reactivity extends beyond methyl group transfer. It is known to donate other moieties, including methylene, aminocarboxypropyl, adenosyl, and amino groups in various biosynthetic pathways. rsc.org The discovery of radical SAM enzymes, which use a 5'-deoxyadenosyl radical generated from SAMe to catalyze a wide range of important reactions, has significantly broadened the known catalytic scope of this versatile molecule. rsc.org Further investigation into these non-canonical functions will likely uncover new metabolic pathways and enzymatic capabilities.

Advanced Mechanistic Studies using S-Adenosylmethionine as a Molecular Probe

The unique chemical properties of S-Adenosylmethionine make it an excellent molecular probe for dissecting complex enzymatic mechanisms. Advanced analytical techniques are leveraging SAMe and its analogs to gain unprecedented insights into enzyme catalysis and interaction dynamics.

Current and future approaches include:

Probing Enzyme Active Sites: SAMe is being developed as a label-free probe to detect non-covalent interactions within the active sites of methyltransferases. tdl.org By observing the vibrational spectra of SAMe upon binding to an enzyme, researchers can characterize the specific interactions that contribute to binding and catalysis. tdl.org This approach provides crucial solution-state information that complements data from crystallographic methods. tdl.org

Kinetic Isotope Effect Studies: The enzymatic synthesis of isotopically labeled SAMe allows for detailed kinetic isotope effect studies. tdl.org These experiments are fundamental to understanding the transition states of enzymatic reactions and elucidating the precise mechanisms of methyl transfer and other SAMe-dependent reactions.

SAMe Analogs as Mechanistic Tools: Synthetic SAMe analogs are versatile tools for studying methyltransferases. nih.gov These analogs can be designed to act as inhibitors for specific enzymes, helping to validate them as therapeutic targets. nih.gov For example, bi-substrate analogs that link parts of methionine to the nucleotide substrate have been developed to achieve high-affinity inhibition. nih.gov Furthermore, analogs can serve as synthetic cofactors to transfer modified groups onto substrates, enabling downstream identification and functional analysis. nih.gov

Development of New Research Tools and Methodologies Centered on S-Adenosylmethionine

To fully explore the diverse biological roles of S-Adenosylmethionine, the development of novel research tools and methodologies is essential. These innovations are aimed at improving the detection of SAMe, identifying its binding partners on a global scale, and enabling its use in broader biotechnological applications.

Promising areas of development include:

Photoaffinity Probes for Proteome-wide Discovery: Researchers have developed SAMe-based photoaffinity probes to identify and enrich SAMe-binding proteins directly from cell lysates. rsc.org These probes incorporate a photoreactive group and an enrichment tag. Upon UV irradiation, the probe covalently crosslinks to interacting proteins, which can then be isolated and identified using mass spectrometry. This approach has already validated known SAMe binders and discovered new ones, including radical SAM enzymes and others with novel SAMe cleavage activities. rsc.org This technology moves beyond traditional inhibitor-based methods, which primarily identify methyltransferases, to provide a more comprehensive survey of the SAMe interactome. rsc.org

Chemical Tools for Methylome Analysis: An analog, Propargylic Se-adenosyl-l-selenomethionine (ProSeAM), has been created as a chemical tool for activity-based protein profiling (ABPP) to analyze the methylome. acs.org This compound allows for the propargyl group to be transferred to native protein substrates by methyltransferases. The installed propargyl group can then be tagged with a reporter molecule via click chemistry, enabling the identification of methylation sites and substrates on a proteomic scale. acs.org

In Situ Cofactor Regeneration Systems: The high cost of SAMe as a stoichiometric co-substrate limits its use in large-scale biocatalytic applications. researcher.life To overcome this, researchers are developing systems for the in situ regeneration of SAMe from its byproduct, S-adenosylhomocysteine (SAH). One promising approach uses halide methyltransferases (HMTs) to regenerate SAMe from SAH and inexpensive methyl donors like methyl iodide. researcher.life These regeneration systems are crucial for the economic feasibility of using SAMe-dependent enzymes in industrial and pharmaceutical synthesis.

Q & A

Q. What are the standard methodologies for quantifying SAMe concentrations in cellular systems, and how can their accuracy be validated?

SAMe quantification typically employs High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) due to its high sensitivity and specificity. Validation involves spiking samples with isotopically labeled SAMe (e.g., ¹³C/¹⁵N-labeled analogs) to account for matrix effects and recovery rates. Cross-validation with enzymatic assays, which measure SAMe-dependent methyltransferase activity, ensures methodological robustness .

Q. How does SAMe function as a universal methyl donor, and what experimental approaches are used to study its role in epigenetic regulation?

SAMe donates methyl groups to DNA, proteins, and lipids via methyltransferases (e.g., DNMTs, histone methyltransferases). To study its epigenetic effects, researchers use:

- Knockdown/knockout models of methionine adenosyltransferase (MAT), the enzyme synthesizing SAMe, to observe methylation changes.

- Isotope tracing with ³H/¹³C-methyl-labeled SAMe to track methyl group incorporation into chromatin.

- ChIP-seq or MeDIP-seq to map methylation patterns under SAMe-depleted conditions .

Q. What are the best practices for ensuring SAMe stability in experimental setups?

SAMe is highly labile due to its sulfonium ion structure. Key practices include:

- Storing lyophilized SAMe at -80°C in anhydrous, acidic buffers (pH 3-4) to prevent hydrolysis.

- Avoiding repeated freeze-thaw cycles and prolonged exposure to light or oxygen.

- Validating stability via periodic HPLC-MS checks during long-term experiments .

Advanced Research Questions

Q. How can structural analogs of SAMe be engineered to design selective inhibitors of human SAMe synthase (MAT)?

Rational inhibitor design focuses on modifying the adenine C8 position of SAMe analogs to disrupt MAT substrate binding. For example:

- C8-substituted adenosyl derivatives (e.g., 8-azaadenosine) mimic SAMe’s transition state, competitively inhibiting MAT.

- Molecular docking studies using MAT crystal structures (PDB: 2P02) identify steric clashes or electrostatic mismatches for optimization.

- Enzyme kinetics assays (e.g., ITC, SPR) validate inhibition constants (Ki) and selectivity over related methyltransferases .

Q. What strategies enable in situ regeneration of SAMe for biocatalytic applications, such as alkylation reactions?

Biomimetic SAMe regeneration systems often utilize:

- Enzymatic cascades with methionine adenosyltransferase (MAT) and ATP regeneration modules (e.g., polyphosphate kinases).

- Radical SAM enzymes (e.g., HydE/G) coupled with electron donors (e.g., dithionite) for iterative alkylation.

- Flow reactors to separate SAMe synthesis and consumption phases, minimizing product inhibition .

Q. How can conflicting data on SAMe’s role in liver disease progression be resolved?

Discrepancies arise from variations in SAMe bioavailability, model systems (e.g., MAT1A knockout mice vs. human cirrhotic patients), and endpoints (e.g., lipid peroxidation vs. gene expression). Resolution strategies include:

- Meta-analysis of preclinical and clinical datasets to identify dose- and context-dependent effects.

- Multi-omics integration (transcriptomics, metabolomics) to map SAMe’s pleiotropic effects.

- Isotope-resolved tracing in precision-cut liver slices to disentangle SAMe flux from compensatory pathways .

Q. What experimental models are most suitable for studying SAMe’s regulation in cancer metabolism?

- Orthotopic xenografts with MAT2A-overexpressing tumors to assess SAMe dependency.

- CRISPR-Cas9 screens targeting SAMe-related genes (e.g., SAMHD1, MTAP) in 3D spheroid models.

- Stable isotope-resolved metabolomics (SIRM) using ¹³C-glucose or ¹³C-methionine to quantify SAMe flux in hypoxic microenvironments .

Methodological Guidance for Data Interpretation

Q. How should researchers address variability in SAMe-associated methylation data across studies?

- Normalize methylation levels to total SAMe pool size or MAT activity.

- Use internal controls (e.g., housekeeping genes, spike-in standards) to correct for technical noise.

- Apply Bayesian statistical models to account for inter-study heterogeneity in meta-analyses .

Q. What are the critical parameters for optimizing SAMe-dependent enzymatic assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.